1-(Bromomethyl)-1-((4-methylpentyl)oxy)cycloheptane
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Overview
Description
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cycloheptane is an organic compound that belongs to the class of cycloalkanes This compound features a bromomethyl group and a 4-methylpentyl ether group attached to a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((4-methylpentyl)oxy)cycloheptane typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through various methods, including the hydrogenation of cycloheptene or the ring-closing metathesis of heptadiene.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the cycloheptane ring using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Attachment of the 4-Methylpentyl Ether Group: The ether group can be introduced through a Williamson ether synthesis, where the bromomethylcycloheptane reacts with 4-methylpentanol in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can undergo oxidation reactions, where the bromomethyl group is oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Hydroxymethyl, cyanomethyl, or aminomethyl derivatives
Oxidation: Carboxylic acids, aldehydes
Reduction: Methyl derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-((4-methylpentyl)oxy)cycloheptane depends on its specific interactions with molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ether group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within cells.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclohexane: Similar structure but with a cyclohexane ring instead of cycloheptane.
1-(Chloromethyl)-1-((4-methylpentyl)oxy)cycloheptane: Similar structure but with a chloromethyl group instead of bromomethyl.
1-(Bromomethyl)-1-((4-methylbutyl)oxy)cycloheptane: Similar structure but with a 4-methylbutyl ether group instead of 4-methylpentyl.
Properties
Molecular Formula |
C14H27BrO |
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Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(4-methylpentoxy)cycloheptane |
InChI |
InChI=1S/C14H27BrO/c1-13(2)8-7-11-16-14(12-15)9-5-3-4-6-10-14/h13H,3-12H2,1-2H3 |
InChI Key |
FELKYXDGRACNDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC1(CCCCCC1)CBr |
Origin of Product |
United States |
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